3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole
CAS No.: 956714-09-3
Cat. No.: VC21374915
Molecular Formula: C14H18N2O2S
Molecular Weight: 278.37g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 956714-09-3 |
|---|---|
| Molecular Formula | C14H18N2O2S |
| Molecular Weight | 278.37g/mol |
| IUPAC Name | 3-methyl-1-(2,3,5,6-tetramethylphenyl)sulfonylpyrazole |
| Standard InChI | InChI=1S/C14H18N2O2S/c1-9-8-10(2)13(5)14(12(9)4)19(17,18)16-7-6-11(3)15-16/h6-8H,1-5H3 |
| Standard InChI Key | CFMZORNGXJRVJG-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |
| Canonical SMILES | CC1=NN(C=C1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |
Introduction
3-Methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole is a synthetic organic compound belonging to the class of sulfonylated pyrazoles. These compounds are characterized by the presence of a pyrazole ring functionalized with sulfonyl groups and alkyl substituents. This compound's unique structure makes it relevant in various chemical and biological applications, particularly in pharmaceutical research.
Synthesis
The synthesis of 3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole typically involves:
-
Formation of the Pyrazole Core: Pyrazoles are synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl compounds.
-
Sulfonation Reaction: The sulfonyl group is introduced through reaction with sulfonyl chlorides in the presence of a base (e.g., pyridine or triethylamine).
-
Methylation: Methyl groups are added using alkylating agents like methyl iodide under controlled conditions.
This multi-step process ensures high yield and purity, with intermediate steps monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).
Applications
The compound has potential applications in several fields:
4.1 Pharmaceutical Research:
-
Sulfonamide derivatives are known for their pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer properties .
-
Pyrazole-containing molecules are frequently explored as kinase inhibitors or modulators of enzymatic activity .
4.2 Antiproliferative Activity:
Recent studies on similar pyrazole-sulfonamide derivatives have demonstrated antiproliferative effects against cancer cell lines (e.g., U937 cells), suggesting potential for further exploration of this compound in oncology .
Analytical Characterization
To confirm its structure and purity, the compound is typically characterized using advanced analytical techniques:
-
Fourier Transform Infrared Spectroscopy (FT-IR): Identifies functional groups by their characteristic absorption bands.
-
Nuclear Magnetic Resonance (NMR): Provides detailed structural information on hydrogen and carbon environments.
-
Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
-
Elemental Analysis: Verifies composition by determining percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen.
Biological Evaluation
Preliminary biological evaluations focus on:
-
In Vitro Cytotoxicity: Testing its effects on cell viability using assays like CellTiter-Glo.
-
Enzyme Inhibition Assays: Screening for activity against specific protein kinases or other enzymes involved in disease pathways.
Although no direct data on this specific compound's bioactivity is available from the search results, similar sulfonamide-pyrazole derivatives have shown promise as therapeutic agents .
Limitations and Challenges
Despite its potential, challenges include:
-
Limited water solubility, which may affect bioavailability.
-
Potential toxicity or off-target effects due to the reactive nature of sulfonamides.
-
Need for further optimization to enhance specificity and efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume